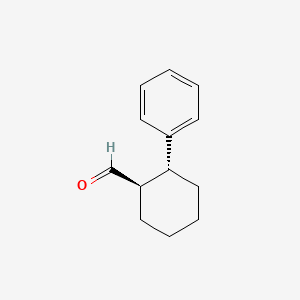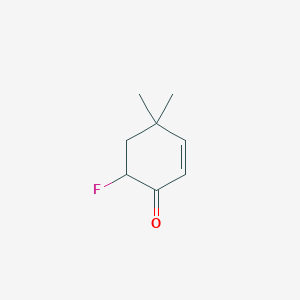
2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- is an organic compound with a unique structure that includes a cyclohexenone ring substituted with a fluorine atom and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- can be achieved through several methods. One common approach involves the fluorination of 4,4-dimethyl-2-cyclohexen-1-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4,4-dimethyl-2-cyclohexen-1-one in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- involves its interaction with molecular targets through various pathways. The presence of the fluorine atom can enhance the compound’s reactivity and stability, allowing it to participate in specific biochemical reactions. The compound may act as an electrophile, reacting with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler analog without the fluorine and methyl substitutions.
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but lacks the fluorine atom.
6-Fluoro-2-cyclohexen-1-one: Contains the fluorine atom but lacks the methyl groups.
Uniqueness
2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- is unique due to the combination of the fluorine atom and the two methyl groups, which can significantly influence its chemical reactivity and physical properties
Propriétés
Numéro CAS |
56003-60-2 |
|---|---|
Formule moléculaire |
C8H11FO |
Poids moléculaire |
142.17 g/mol |
Nom IUPAC |
6-fluoro-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11FO/c1-8(2)4-3-7(10)6(9)5-8/h3-4,6H,5H2,1-2H3 |
Clé InChI |
FXQUDMROYFNISV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)C=C1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
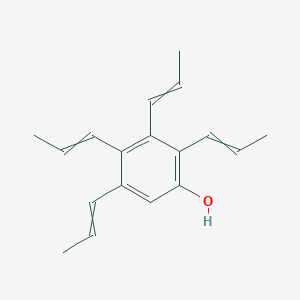

![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
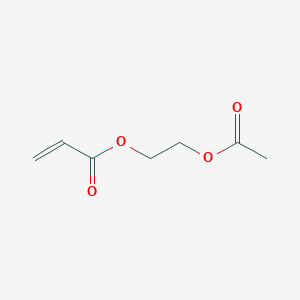

![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
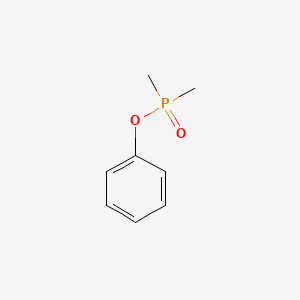
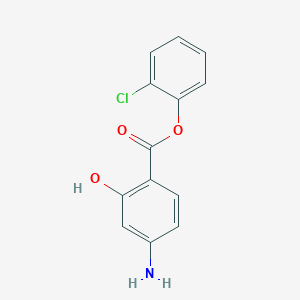
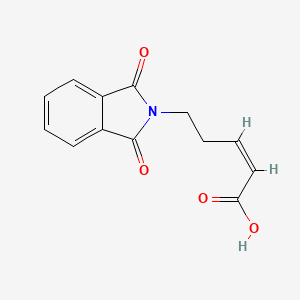

![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
